9-(4-Chlorobenzyl)-9H-purin-6-amine synthesis pathway and chemical structure
9-(4-Chlorobenzyl)-9H-purin-6-amine synthesis pathway and chemical structure
An In-Depth Technical Guide to the Synthesis and Chemical Structure of 9-(4-Chlorobenzyl)-9H-purin-6-amine
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the synthesis, chemical structure, and underlying scientific principles for 9-(4-Chlorobenzyl)-9H-purin-6-amine. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development. It details a robust and commonly employed synthetic pathway, explains the mechanistic rationale for the experimental choices, and presents the structural and physical data for the target compound.
Introduction: The Significance of Substituted Purines
Purine derivatives are a cornerstone of medicinal chemistry and chemical biology, with a vast number of natural and synthetic analogues exhibiting a wide range of biological activities. The purine scaffold, being central to the structure of nucleobases, provides a privileged framework for designing molecules that can interact with a multitude of biological targets. Modification at the N9 position of the purine ring is a common strategy to develop compounds with diverse pharmacological profiles, including anticonvulsant and antitumor activities.[1][2] 9-(4-Chlorobenzyl)-9H-purin-6-amine is a member of this important class of molecules, and a clear understanding of its synthesis is crucial for further research and development.
Chemical Structure and Properties
The chemical structure of 9-(4-Chlorobenzyl)-9H-purin-6-amine consists of a purine core, specifically adenine (6-aminopurine), with a 4-chlorobenzyl group attached to the nitrogen at the 9-position of the purine ring.
Molecular Structure:
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IUPAC Name: 9-(4-Chlorobenzyl)-9H-purin-6-amine
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Molecular Formula: C₁₂H₁₀ClN₅
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Molecular Weight: 259.70 g/mol
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CAS Number: 121159-83-3
Structural Diagram:
Caption: Chemical structure and basic properties of 9-(4-Chlorobenzyl)-9H-purin-6-amine.
Synthesis Pathway: N9-Alkylation of Adenine
The most direct and widely adopted method for the synthesis of 9-(4-Chlorobenzyl)-9H-purin-6-amine is the direct N9-alkylation of adenine with 4-chlorobenzyl chloride. This method is favored for its operational simplicity and generally good yields of the desired N9 isomer.
Mechanistic Overview and Rationale
The alkylation of adenine with an alkyl halide, such as 4-chlorobenzyl chloride, proceeds via a second-order nucleophilic substitution (SN2) mechanism.[3] In this reaction, the purine, specifically the deprotonated adeninate anion, acts as the nucleophile, attacking the electrophilic carbon of the 4-chlorobenzyl chloride and displacing the chloride leaving group.
The regioselectivity of the alkylation (N9 vs. N3 or N7) is a critical consideration. While several nitrogen atoms in the purine ring are nucleophilic, N9-alkylation is generally the thermodynamically favored outcome.[4] The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base (e.g., K⁺ from K₂CO₃) without strongly solvating the adeninate anion, thus enhancing its nucleophilicity. The base, typically a mild inorganic base like potassium carbonate, serves to deprotonate the N9-H of adenine, generating the more potent adeninate nucleophile required for the SN2 reaction.[4]
Visualizing the Synthesis Pathway
Caption: N9-alkylation of adenine with 4-chlorobenzyl chloride.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 9-(4-Chlorobenzyl)-9H-purin-6-amine.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (eq) |
| Adenine | C₅H₅N₅ | 135.13 | 1.35 g | 1.0 |
| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | 1.77 g | 1.1 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 2.76 g | 2.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
Step-by-Step Procedure
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add adenine (1.35 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
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Solvent Addition: Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
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Initial Stirring: Stir the resulting suspension at room temperature for 30 minutes to ensure good mixing and to initiate the deprotonation of adenine.
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Addition of Alkylating Agent: Add 4-chlorobenzyl chloride (1.77 g, 11 mmol) to the reaction mixture.
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Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature with stirring for 12-16 hours.
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Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).
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Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water.
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Product Precipitation: A white precipitate should form upon addition to water. Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
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Isolation: Collect the crude product by vacuum filtration, washing the solid with copious amounts of water, followed by a small amount of cold ethyl acetate.
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Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure 9-(4-Chlorobenzyl)-9H-purin-6-amine as a white solid.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
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¹H NMR (DMSO-d₆): Expected signals for the aromatic protons of the 4-chlorobenzyl group (two doublets), the benzylic CH₂ protons (a singlet), the purine C2-H and C8-H protons (two singlets), and the exocyclic NH₂ protons (a broad singlet).
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¹³C NMR (DMSO-d₆): Signals corresponding to the carbons of the purine ring and the 4-chlorobenzyl substituent.
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Mass Spectrometry (ESI+): An [M+H]⁺ peak at m/z 260.7, consistent with the molecular weight of the target compound.
Trustworthiness and Self-Validation
The protocol described is a self-validating system. The formation of the product is easily monitored by TLC, and the final product's identity is unequivocally confirmed by spectroscopic methods. The expected ¹H NMR spectrum, in particular, will clearly show the incorporation of the 4-chlorobenzyl group and its attachment to the purine core. The distinct splitting patterns and chemical shifts of the aromatic and benzylic protons provide a reliable fingerprint for the desired N9-substituted isomer.
Conclusion
This guide has detailed a reliable and efficient synthesis of 9-(4-Chlorobenzyl)-9H-purin-6-amine via direct N9-alkylation of adenine. The provided protocol, grounded in established chemical principles, offers a clear pathway for researchers to obtain this valuable compound for further study. The emphasis on mechanistic understanding and detailed experimental procedures is intended to empower scientists in their research and development endeavors within the expansive field of purine chemistry.
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Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl- 1H-imidazole-4-carbonitriles - ResearchGate. [Link]
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